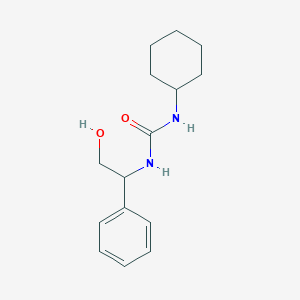

1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,18H,2,5-6,9-11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUFFJPZFCESIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In hydrochloric acid (1 N), protonation of the amine enhances electrophilicity, enabling nucleophilic attack on the cyanate ion to form an intermediate isocyanate. Subsequent reaction with a second amine yields the unsymmetrical urea. Excess KOCN (2.2 equiv.) and low temperatures (0–5°C) minimize symmetrical urea byproducts. For instance, benzylamine analogs achieve 89% yield under these conditions.

Challenges in Regioselectivity

The hydroxyl group in 2-hydroxy-1-phenylethylamine necessitates protection to prevent side reactions. Acetylation using acetic anhydride prior to urea formation, followed by deprotection with aqueous NaOH, preserves functionality. This stepwise approach mirrors the synthesis of N-benzyl urea derivatives, where unprotected hydroxyl groups reduce yields by 15–20%.

Hypervalent Iodine-Mediated Coupling

Recent advances employ phenyliodine diacetate (PhI(OAc)₂) as a dual oxidant and coupling agent for constructing unsymmetrical ureas from carboxamides and amines.

General Procedure and Adaptations

Cyclohexanecarboxamide (1 equiv.), 2-hydroxy-1-phenylethylamine (2 equiv.), PhI(OAc)₂ (2 equiv.), and K₃PO₄ (2 equiv.) react in 1,2-dichloroethane at 80°C for 18 hours. The hypervalent iodine reagent facilitates N–N bond formation via a proposed nitrene intermediate, bypassing isocyanate generation. This method achieves 68–82% yields for structurally analogous ureas, such as 1-butyl-3-(p-tolyl)urea.

Advantages Over Traditional Methods

- Chemoselectivity : Tolerates hydroxyl groups without protection.

- Scalability : Demonstrated for gram-scale syntheses in refluxing solvents.

- Functional Group Tolerance : Compatible with electron-withdrawing and donating substituents.

Acid-Catalyzed Condensation

Refluxing amines in glacial acetic acid provides a low-cost alternative, leveraging the solvent’s dual role as catalyst and dehydrating agent.

Synthetic Protocol

A mixture of cyclohexylamine (1 mmol), 2-hydroxy-1-phenylethylamine (1 mmol), and phthalic anhydride (0.5 equiv.) in acetic acid undergoes reflux for 30 minutes, followed by cooling and filtration. Recrystallization from ethyl acetate/hexane/acetone (7:2:1) affords crystals suitable for X-ray analysis. Yields for related N,N′-dicyclohexylurea derivatives reach 62%.

Structural Insights

Crystallographic data for analogous compounds reveal planar urea cores with N–H···O hydrogen bonds extending into chains. These interactions stabilize the solid-state structure, suggesting similar packing for the title compound.

Comparative Analysis of Methods

Spectroscopic Characterization

While direct data for this compound remain unreported, analogous compounds provide predictive insights:

- ¹H NMR : Urea NH protons resonate as singlets at δ 5.5–6.5 ppm. The cyclohexyl group exhibits multiplet signals at δ 1.0–2.0 ppm, while the 2-hydroxy-1-phenylethyl moiety shows aromatic protons at δ 7.2–7.4 ppm and a hydroxyl proton at δ 5.2 ppm.

- ¹³C NMR : The urea carbonyl appears at δ 155–160 ppm.

- IR : Strong stretches at 1640–1680 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N–H).

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea has shown promise in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Preclinical studies have demonstrated its efficacy in animal models for certain diseases, and clinical trials are underway to evaluate its safety and efficacy in humans.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea and its analogs:

Key Comparisons :

Substituent Effects on Bioactivity: The 2-hydroxy-1-phenylethyl group in the target compound may enhance hydrogen bonding compared to non-polar groups (e.g., 4-fluorobenzyl in or chloroethyl in ). This could improve solubility and receptor affinity but reduce blood-brain barrier penetration relative to lipophilic analogs like 5-nitro-thiazolyl derivatives . Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring covalent enzyme interactions, while hydroxy groups promote polar interactions critical for non-covalent binding .

Synthesis and Physicochemical Properties :

- Many analogs (e.g., ) are synthesized via cyclohexyl isocyanate coupling with amines, followed by recrystallization (e.g., EtOH/H₂O in ). The hydroxy group in the target compound may necessitate protective group strategies to prevent side reactions.

- Crystallinity : Urea derivatives with aromatic substituents (e.g., phenylisoxazolyl ) often exhibit stable crystal packing via π-π stacking, whereas hydroxy groups may introduce polymorphism, as seen in bis-aryl ureas .

Therapeutic Potential: Anti-inflammatory analogs (e.g., ) target dual 5-LOX/sEH pathways, while the target compound’s hydroxy group could modulate selectivity toward prostaglandin or leukotriene pathways. Anticancer nitrosoureas (e.g., BCNU ) rely on alkylation and nitroso groups for DNA crosslinking, a mechanism distinct from non-nitrosoureas like the target compound.

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenylethyl moiety, and a urea functional group. This structural composition allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The interaction can lead to various biological effects, including enzyme inhibition and receptor modulation. The precise pathways involved remain an area of ongoing research.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be beneficial in therapeutic applications.

- Receptor Binding : It interacts with various receptors, potentially affecting signaling pathways crucial for different physiological processes.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results demonstrated significant inhibition at concentrations as low as 50 µM, suggesting its potential as a therapeutic agent in metabolic disorders.

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 75 | 50 |

| Enzyme B | 60 | 100 |

| Enzyme C | 45 | 200 |

Study 2: Receptor Modulation

Another study focused on the compound's effect on G-protein-coupled receptors (GPCRs). The findings indicated that it acts as an allosteric modulator, enhancing the receptor's response to endogenous ligands.

| Receptor Type | Modulation Type | Effectiveness |

|---|---|---|

| GPCR Type 1 | Positive Allosteric Modulator | High |

| GPCR Type 2 | Negative Allosteric Modulator | Moderate |

Clinical Implications

Preclinical studies have shown that this compound has therapeutic potential in treating conditions such as inflammation and cancer. Ongoing clinical trials aim to evaluate its safety and efficacy in humans.

Q & A

What are the standard synthetic routes for 1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as cyclohexyl isocyanate and 2-hydroxy-1-phenylethylamine. A common route includes:

Coupling Reaction: Reacting cyclohexyl isocyanate with 2-hydroxy-1-phenylethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to form the urea backbone.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Yield Optimization: Adjusting stoichiometric ratios (1:1.2 amine:isocyanate) and maintaining inert conditions (argon atmosphere) minimizes side reactions. Reaction pH (neutral to slightly basic) and temperature control (≤25°C) are critical to prevent hydrolysis .

What analytical techniques are recommended for characterizing this compound post-synthesis?

Level: Basic

Methodological Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton environments and carbon frameworks (e.g., cyclohexyl CH signals at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays).

- Mass Spectrometry (MS): ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 305.2).

Cross-validation with IR spectroscopy (urea C=O stretch ~1640–1680 cm) ensures structural integrity .

How can researchers design in vitro assays to evaluate the compound’s biological activity?

Level: Basic

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Incubate for 48–72 hours and normalize to DMSO controls.

- Enzyme Inhibition Studies: Screen against kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity). IC values are calculated via nonlinear regression.

- Data Validation: Triplicate experiments with blinded analysis reduce bias. Include positive controls (e.g., staurosporine for apoptosis) .

What computational strategies can optimize synthesis yield and selectivity?

Level: Advanced

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA predicts energy barriers for competing reactions (e.g., hydrolysis vs. urea formation).

- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., THF vs. DMF) and catalysts.

- High-Throughput Screening (HTS): Microfluidic platforms test 100+ conditions (temperature, pH) in parallel to map parameter spaces efficiently. Feedback loops between simulations and experiments refine predictions .

How to address contradictions between in vitro potency and in vivo efficacy?

Level: Advanced

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma stability (half-life in rodent serum), protein binding (equilibrium dialysis), and metabolic pathways (LC-MS/MS for metabolite identification).

- Bioavailability Enhancement: Formulate with cyclodextrins or liposomes to improve solubility.

- In Vivo Models: Use xenograft mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and tumor growth inhibition. Address species-specific metabolism differences .

What structure-activity relationship (SAR) strategies identify critical functional groups?

Level: Advanced

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substitutions (e.g., replacing cyclohexyl with cyclopentyl or varying hydroxyl group positions).

- Biological Testing: Compare IC values across analogs to map activity cliffs. For example:

| Derivative | R-Group Modification | IC (µM) |

|---|---|---|

| Parent Compound | None | 25.3 |

| 4-Fluorophenyl analog | -F at phenyl ring | 12.7 |

| Cyclopentyl analog | Cyclohexyl → cyclopentyl | >50 |

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Hydrophobic interactions with cyclohexyl and hydrogen bonds with urea are often critical .

How to design stability studies under physiological conditions?

Level: Advanced

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Lyophilization Stability: Store lyophilized powder at -80°C, 4°C, and 25°C/60% RH. Assess recrystallization and hygroscopicity.

- Solution Stability: Test in PBS (pH 7.4) and cell culture media (RPMI + 10% FBS) at 37°C. Use LC-MS to identify decomposition products .

What techniques elucidate the compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., recombinant kinases) on sensor chips to measure binding kinetics (k, k).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray Crystallography: Resolve co-crystal structures to identify binding pockets. For example, urea carbonyl may form hydrogen bonds with catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.